molecular formula C10H12N2OS B1482016 (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol CAS No. 2092484-63-2

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B1482016
CAS No.: 2092484-63-2
M. Wt: 208.28 g/mol
InChI Key: AREBHEZPRZWUDO-UHFFFAOYSA-N
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Description

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is an organic compound that features a pyrazole ring substituted with an ethyl group at the 5-position and a thiophene ring at the 3-position The methanol group is attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-ethyl-3-(thiophen-2-yl)propane-1,3-dione.

    Substitution Reaction: The resulting pyrazole can then undergo a substitution reaction with formaldehyde to introduce the methanol group at the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the thiophene ring or to reduce the pyrazole ring.

    Substitution: The ethyl group or the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: The major products would be the corresponding aldehyde or carboxylic acid.

    Reduction: The major products would depend on the extent of reduction, potentially leading to a fully reduced pyrazole ring.

    Substitution: The major products would be the substituted derivatives of the original compound.

Scientific Research Applications

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes.

Mechanism of Action

The mechanism of action of (5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The pyrazole ring and the thiophene ring could play a role in binding to these targets, while the methanol group could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (5-ethyl-3-(furan-2-yl)-1H-pyrazol-1-yl)methanol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is unique due to the combination of the ethyl group, thiophene ring, and methanol group

Biological Activity

(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)methanol is a synthetic organic compound characterized by a pyrazole ring with an ethyl group at the 5-position and a thiophene ring at the 3-position. The methanol group is attached to the nitrogen atom of the pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone such as 1-ethyl-3-(thiophen-2-yl)propane-1,3-dione.
  • Substitution Reaction : The resultant pyrazole undergoes a substitution reaction with formaldehyde to introduce the methanol group at the nitrogen atom.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Anti-Cancer Activity

Recent studies have shown that derivatives of pyrazole compounds, including those similar to this compound, demonstrate significant anti-proliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). The IC50 values for some derivatives were reported to be below 25 μM, indicating potent activity against these cell lines .

CompoundCell LineIC50 (μM)
Compound AHepG2< 25
Compound BMCF7< 25

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. In vitro studies have shown that certain pyrazole compounds exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

In vitro evaluations of related pyrazole compounds have indicated antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. However, these compounds showed limited activity against fungal strains .

The biological activities of this compound can be attributed to its structural features:

  • Pyrazole Ring : Known for interacting with various molecular targets such as enzymes and receptors.
  • Thiophene Ring : Enhances binding affinity due to its electron-rich nature.

The methanol group may facilitate hydrogen bonding interactions, further influencing the compound's biological efficacy.

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

  • Study on Anti-Proliferative Effects : A series of pyrazole derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that modifications in substituents significantly affected anti-proliferative activity .
  • Anti-inflammatory Evaluation : Compounds derived from similar scaffolds were evaluated for their COX inhibition capabilities. Some exhibited superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

IUPAC Name

(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-8-6-9(11-12(8)7-13)10-4-3-5-14-10/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREBHEZPRZWUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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